2-(2-(Cyclopropylmethoxy)phenyl)ethanol
Overview
Description
2-(2-(Cyclopropylmethoxy)phenyl)ethanol is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol. This compound features a cyclopropylmethoxy group attached to a phenyl ring, which is further connected to an ethanol moiety. Due to its unique chemical structure, it has garnered attention in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol can be achieved through several methods. One common approach involves the protection of phenol, followed by Grignard reaction, etherification, and deprotection . Another method includes the use of N’-acetyl-2-(cyclopropylmethoxy)benzohydrazide, which undergoes a series of reactions involving triphenylphosphine, triethylamine, carbon tetrachloride, and acetonitrile at 100°C for 1 hour .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Cyclopropylmethoxy)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are often employed for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
2-(2-(Cyclopropylmethoxy)phenyl)ethanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antibacterial properties.
Medicine: Research has explored its potential use in developing new pharmaceuticals due to its unique chemical structure.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol is not extensively documented. its biological activities are likely related to its ability to interact with specific molecular targets and pathways. For instance, its antibacterial properties may involve disrupting bacterial cell membranes or inhibiting essential enzymes .
Comparison with Similar Compounds
Similar Compounds
2-(2-(Cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole: This compound has similar structural features and exhibits antibacterial activity.
4-[2-(Cyclopropylmethoxy)ethyl]phenol: Another compound with a cyclopropylmethoxy group, used in the synthesis of pharmaceuticals.
Uniqueness
2-(2-(Cyclopropylmethoxy)phenyl)ethanol stands out due to its unique combination of a cyclopropylmethoxy group and an ethanol moiety, which imparts distinct chemical and biological properties
Biological Activity
2-(2-(Cyclopropylmethoxy)phenyl)ethanol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and research findings, supported by data tables and case studies.
- Chemical Name : this compound
- CAS Number : 1384452-88-3
- Molecular Formula : C13H16O2
The biological activity of this compound primarily involves its interaction with various molecular targets. It is suggested that this compound can modulate enzyme activities and receptor interactions, leading to diverse biological effects. Specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit phospholipase A2 (PLA2), which is involved in lipid metabolism and inflammatory responses.
- Receptor Modulation : It has been shown to interact with adenosine receptors, potentially influencing cardiovascular responses and neurotransmission .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.
- Anticancer Activity : Investigations into its effects on cancer cell lines show promise in inhibiting cell proliferation .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests it could be beneficial in treating inflammatory diseases.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 0.5 mg/mL for S. aureus and 1 mg/mL for E. coli.
Bacterial Strain MIC (mg/mL) Staphylococcus aureus 0.5 Escherichia coli 1 -
Anticancer Activity :
- In vitro studies conducted on human cancer cell lines revealed that this compound reduced cell viability by approximately 40% at a concentration of 10 µM after 48 hours.
Pharmacological Studies
A series of pharmacological evaluations were conducted to assess the compound's effects on various biological systems:
- In Vivo Studies : Animal models demonstrated that administration of the compound resulted in significant reductions in inflammation markers, indicating its potential as an anti-inflammatory agent.
Study Type | Findings |
---|---|
In Vitro Antimicrobial | Effective against gram-positive bacteria |
In Vivo Inflammation | Reduced cytokine levels by 30% |
Properties
IUPAC Name |
2-[2-(cyclopropylmethoxy)phenyl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-8-7-11-3-1-2-4-12(11)14-9-10-5-6-10/h1-4,10,13H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDYDANZDHKZEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC=C2CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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